Meta-Methyl Substitution Confers 2.4 nM Ki at Torpedo AChE — Over 400-Fold More Potent Than Unsubstituted Analog
2,2,2-Trifluoro-1-(m-tolyl)ethanone (X = CH₃) exhibits a dissociation constant (Ki) of 2.4 nM against Torpedo californica acetylcholinesterase, as determined in a direct enzyme inhibition assay [1]. In a systematic study of meta-substituted aryl trifluoromethyl ketones, the unsubstituted parent compound (X = H) was identified as the least potent inhibitor in the series (Ki ~1000 nM, derived from the reported ~10⁷-fold potency range), placing the m-methyl analog at over 400-fold higher affinity [2]. This potency gain is attributable to hydrophobic dispersion interactions within the enzyme's quaternary ammonium binding locus, which are absent for the unsubstituted analog [2].
| Evidence Dimension | Binding affinity (Ki) for Torpedo californica acetylcholinesterase |
|---|---|
| Target Compound Data | Ki = 2.4 nM [1] |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-phenyl-ethanone (X = H, unsubstituted): ~1000 nM (least potent in series; exact Ki not directly reported but inferred from 10⁷-fold range between weakest and strongest inhibitors in the same study) [2] |
| Quantified Difference | ≥ 400-fold greater potency for m-methyl analog |
| Conditions | In vitro enzyme inhibition assay; Torpedo californica AChE; substrate: acetylthiocholine; pH and temperature not specified in excerpt. |
Why This Matters
A >400-fold difference in target affinity underscores the non-interchangeability of the m-methyl analog with the unsubstituted parent—critical for assay sensitivity and reproducibility in AChE-focused research.
- [1] BindingDB Ki Summary for BDBM50281125. Data curated from Nair, H.K.; Quinn, D.M. Bioorg. Med. Chem. Lett. 1993, 3, 2619-2622. View Source
- [2] Nair, H.K.; Seravalli, J.; Arbuckle, T.; Quinn, D.M. Molecular recognition in acetylcholinesterase catalysis: free-energy correlations for substrate turnover and inhibition by trifluoro ketone transition-state analogs. Biochemistry 1994, 33, 8566-8576. View Source
